N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide
Overview
Description
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]urea
- N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]thiourea
- N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide is unique due to its specific combination of a dimethylamino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSOSYYKVMICD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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